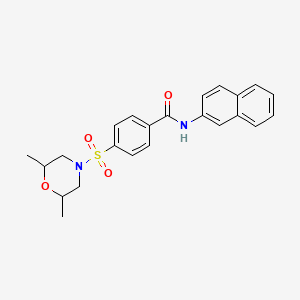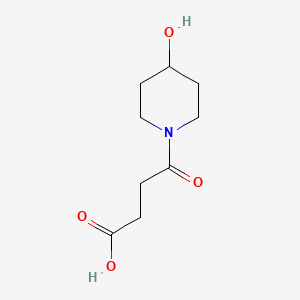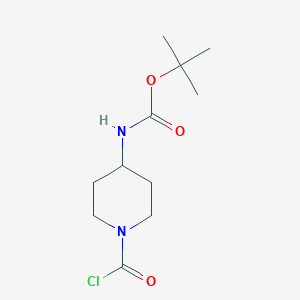![molecular formula C23H15BrO5S B2529144 Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate CAS No. 684226-58-2](/img/structure/B2529144.png)
Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate is a chemical compound with the molecular formula C23H15BrO5S and a molecular weight of 483.33 g/mol
Preparation Methods
The synthesis of Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate typically involves the reaction of naphthalen-2-yl benzoate with 4-bromobenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate can be compared with other similar compounds such as:
Naphthalen-2-yl benzoate: Lacks the 4-bromobenzenesulfonyl group, making it less reactive in certain chemical reactions.
Naphthalen-2-yl 3,5-dinitrobenzoate: Contains nitro groups instead of the bromobenzenesulfonyl group, leading to different chemical and biological properties.
2-Naphthol: A simpler compound that serves as a precursor for the synthesis of various naphthalene derivatives.
Properties
IUPAC Name |
naphthalen-2-yl 2-(4-bromophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVGYLLDBMYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
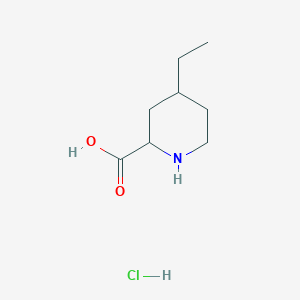
![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)
![N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
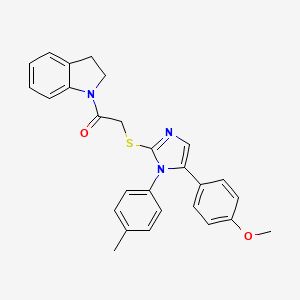
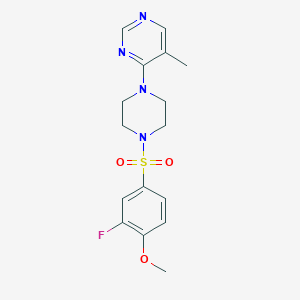
![N-(2-{4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-1'-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2529071.png)
![3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2529072.png)
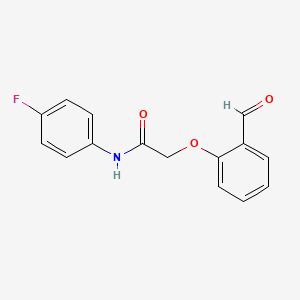

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)
